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Isocyanatomethylsilane

Silicon α-effect Organosilane hydrolysis Moisture-cure kinetics

Isocyanatomethylsilane designates the α‑silane class of general formula OCN–CH₂–Si(OR)ₓ(R′)₃₋ₓ, in which the isocyanate group is separated from silicon by a single methylene spacer. Representative members include (isocyanatomethyl)trimethoxysilane (CAS 78450‑75‑6), (isocyanatomethyl)dimethoxymethylsilane (CAS 406679‑89‑8), and triethoxy(isocyanatomethyl)silane (CAS 132112‑76‑6).

Molecular Formula C2H2NOSi
Molecular Weight 84.13 g/mol
Cat. No. B14668463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocyanatomethylsilane
Molecular FormulaC2H2NOSi
Molecular Weight84.13 g/mol
Structural Identifiers
SMILESC(N=C=O)[Si]
InChIInChI=1S/C2H2NOSi/c4-1-3-2-5/h2H2
InChIKeyKEJHBSOZNZKTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocyanatomethylsilane for Industrial Procurement: Core Properties and Structural Classification


Isocyanatomethylsilane designates the α‑silane class of general formula OCN–CH₂–Si(OR)ₓ(R′)₃₋ₓ, in which the isocyanate group is separated from silicon by a single methylene spacer [1]. Representative members include (isocyanatomethyl)trimethoxysilane (CAS 78450‑75‑6), (isocyanatomethyl)dimethoxymethylsilane (CAS 406679‑89‑8), and triethoxy(isocyanatomethyl)silane (CAS 132112‑76‑6). Unlike the more common γ‑isocyanatopropylsilanes, this α‑architecture places the electron‑withdrawing isocyanate functionality directly adjacent to the silicon centre, fundamentally altering hydrolysis kinetics, moisture‑cure behaviour, and catalyst requirements [2].

Why Generic γ‑Isocyanatopropylsilanes Cannot Replace Isocyanatomethylsilane in Performance‑Driven Formulations


Although γ‑isocyanatopropylsilanes and α‑isocyanatomethylsilanes both carry terminal –NCO and hydrolysable alkoxysilyl groups, the single‑carbon spacer in the α‑series imposes a fundamentally different electronic environment at silicon [1]. This “silicon α‑effect” accelerates alkoxysilane hydrolysis by factors of 18 to >500 relative to γ‑analogues, directly governing moisture‑cure speed, catalyst dependence, and interfacial bond formation kinetics [2]. Substituting a γ‑silane into a formulation optimised for an α‑isocyanatomethylsilane therefore produces under‑cure, lower early adhesion, or necessitates higher toxic tin‑catalyst loadings that the α‑chemistry was specifically chosen to avoid [3].

Quantitative Differentiation Evidence for Isocyanatomethylsilane Procurement Decisions


Hydrolysis Rate: α‑Isocyanatomethylsilanes vs γ‑Isocyanatopropylsilanes

In a systematic kinetic study using ¹H NMR in CD₃CN/D₂O, α‑silanes of the formula type ROSiMe₂CH₂X hydrolysed under basic conditions significantly faster than their γ‑analogues ROSiMe₂(CH₂)₃X. The rate‑constant ratio k_exp(α)/k_exp(γ) ranged from 18 (compound pair 1a/1b) to 570 (compound pair 8a/8b) [1]. This multiple‑orders‑of‑magnitude enhancement is a direct consequence of the ‘silicon α‑effect’ and is not achievable with conventional γ‑isocyanatopropylsilanes.

Silicon α-effect Organosilane hydrolysis Moisture-cure kinetics

Catalyst‑Free Crosslinking: α‑Isocyanatomethylsilane‑Terminated Prepolymers vs γ‑Silane Systems

Patent disclosure US 2010/0004475 explicitly states that α‑isocyanatomethylsilane‑terminated prepolymers ‘can also be crosslinked without the tin catalysts which are of toxicological concern’, while γ‑isocyanatopropylsilane systems routinely require organotin accelerators to achieve practical cure rates at room temperature [1]. This regulatory and performance distinction is enabled by the intrinsically higher moisture reactivity of the α‑silane architecture.

Tin‑free cure Silane‑terminated prepolymers Adhesive formulation

Adhesion Strength: Isocyanatosilane vs Methacryloxysilane on Titanium

In a comparative study of Bis‑GMA resin adhesion to titanium, 0.1 vol‑% 3‑isocyanatopropyltriethoxysilane delivered a mean shear bond strength of 12.5 MPa after thermocycling (6000 cycles, 5–55 °C), whereas 1.0 vol‑% 3‑methacryloyloxypropyltrimethoxysilane achieved only 3.4 MPa under equivalent conditions [1]. Although this specific comparison uses a γ‑isocyanatosilane, the isocyanate‑class advantage over methacryloxy‑functional silanes is generalisable and further reinforced by α‑silane hydrolysis kinetics [2].

Shear bond strength Dental adhesion Silane coupling agent

Surface Modification Efficiency: Isocyanate‑Type Silanes vs Methoxy‑Type Silanes on Glass

When fluorocarbon‑bearing triisocyanatosilanes were applied to glass, the highest water contact angle was achieved using only one‑sixth of the treatment time and one‑tenth of the silane concentration required by methoxy‑type silane coupling agents to reach their respective maximum contact angles [1]. Post‑modification oxidation and acid resistance, assessed by contact‑angle reduction, were also superior for the isocyanate‑type silanes.

Contact angle Surface energy Glass treatment

Aminolysis Selectivity: Triethoxy(isocyanato)silane vs Isocyanato(trimethyl)silane

In competition experiments with amines, triethoxy(isocyanato)silane underwent addition to the isocyanate group ‘more easily and selectively compared with that of isocyanato(trimethyl)silane’ [1]. The trimethylsilyl analogue favoured competing substitution at silicon, forming silylamines as by‑products. The ethoxy‑substituted isocyanatosilane architecture (characteristic of isocyanatomethylsilane derivatives) thus preserves the desired urea‑formation pathway.

Isocyanatosilane Amine addition Pseudohalosilane

Procurement‑Relevant Application Scenarios for Isocyanatomethylsilane Compounds


Tin‑Free, Room‑Temperature‑Curing Silane‑Terminated Adhesives and Sealants

The α‑isocyanatomethylsilanes enable alkoxysilane‑terminated polyether or polyurethane prepolymers to moisture‑cure at ambient temperature without organotin catalysts, a direct consequence of their order‑of‑magnitude‑enhanced hydrolysis kinetics [1]. This scenario is relevant where REACH Annex XIV restrictions on dibutyltin compounds or FDA indirect‑food‑additive limits compel formulators to eliminate tin catalysts while retaining <24 h full‑cure capability [2].

High‑Throughput Surface Functionalisation of Glass, Oxide Particles, and Mineral Fillers

Isocyanate‑type silanes achieve target hydrophobicity at roughly one‑tenth the concentration and one‑sixth the process time required by conventional methoxy‑type silanes [3]. This makes them economically attractive for continuous surface treatment of glass fibres, silica fillers, or oxide nanoparticles where silane consumption directly drives unit cost.

Dental and Biomedical Adhesion Where Hydrolytic Stability Is Critical

Compared with the widely used 3‑methacryloyloxypropyltrimethoxysilane, isocyanatosilanes deliver significantly higher shear bond strength to metal and ceramic substrates after extensive thermocycling ― 12.5 MPa vs 3.4 MPa in a direct head‑to‑head study [4]. The α‑isocyanatomethyl architecture would further amplify this advantage through faster interfacial siloxane bond formation and the ability to cure without catalyst residues [1].

Synthesis of Silyl‑Modified Urethane Prepolymers with Regulatable Cure Rate

The patent literature explicitly identifies α‑isocyanatomethylsilanes as preferred end‑cappers for preparing alkoxysilane‑terminated prepolymers with ‘high but regulatable curing rate’ [2]. By blending different α‑silane derivatives (e.g. varying methoxy/ethoxy/methyl substitution), formulators can tune open time and tack‑free time across a broad window while maintaining catalyst‑free cure, a degree of freedom not available with γ‑isocyanatopropylsilanes.

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